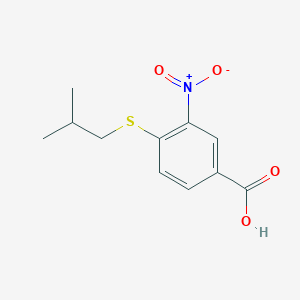

4-(Isobutylthio)-3-nitrobenzoic acid

Description

Historical Context and Significance of Benzoic Acid Scaffolds in Pharmacophores

The history of benzoic acid dates back to the 16th century, making it one of the earliest recognized aromatic carboxylic acids. researchgate.net Initially isolated from gum benzoin, its utility has expanded dramatically over the centuries. preprints.org In the pharmaceutical industry, the benzoic acid moiety is a well-established pharmacophore—a molecular framework that is crucial for a drug's interaction with its biological target. nih.gov

The structural simplicity and chemical reactivity of the benzoic acid scaffold allow for extensive modification, enabling chemists to fine-tune the pharmacological properties of a molecule. nih.gov Its presence can be found in a wide range of therapeutic agents, from simple antimicrobial preservatives to complex anticancer drugs. chemicalbook.comresearchgate.net The carboxyl group can form essential hydrogen bonds and ionic interactions with biological receptors, while the benzene (B151609) ring provides a rigid structure that can be functionalized to optimize binding affinity and selectivity.

Strategic Incorporation of Thioether and Nitro Functionalities in Bioactive Molecules

Thioether Functionality: The thioether group (R-S-R') is a sulfur-containing motif that plays a crucial role in the design of many pharmacologically active compounds. tandfonline.comconsensus.app Unlike the more common ether linkage, the thioether bond possesses unique electronic and steric properties. Sulfur is less electronegative and more polarizable than oxygen, which can influence intermolecular interactions. In drug design, the incorporation of a thioether can enhance lipophilicity, potentially improving membrane permeability. tandfonline.com Furthermore, thioethers are susceptible to oxidation to form sulfoxides and sulfones, a property that can be exploited in the design of prodrugs or molecules with specific metabolic pathways. nih.gov This functional group is found in numerous natural products and approved pharmaceuticals, highlighting its importance in medicinal chemistry. tandfonline.comresearchgate.net

Nitro Functionality: The nitro group (-NO₂) is a potent electron-withdrawing group that profoundly impacts the electronic and chemical properties of an aromatic ring. numberanalytics.com Its inclusion in a molecule can enhance interactions with biological targets and is a key feature in a wide array of bioactive compounds, including those with antimicrobial and antineoplastic activities. nih.govresearchgate.net The strong electron-withdrawing nature of the nitro group can increase the acidity of a nearby carboxylic acid, as seen in nitrobenzoic acids. nih.gov Nitroaromatic compounds are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals. numberanalytics.comnih.gov The nitro group can also be metabolically reduced to form reactive intermediates, a mechanism that is central to the bioactivity of certain classes of drugs. nih.gov This dual role as both a pharmacophore and a potential toxicophore makes the nitro group a subject of intense study in medicinal chemistry. researchgate.net

Conceptual Framework of 4-(Isobutylthio)-3-nitrobenzoic Acid within Nitrobenzoic Acid Research

Research into nitrobenzoic acids explores how the position and nature of substituents on the benzoic acid ring influence the molecule's properties and potential applications. acs.orgacs.org The compound this compound is a specific example within this field, combining the benzoic acid scaffold with two key functional groups: a nitro group at the 3-position and an isobutylthio group at the 4-position.

This particular arrangement of substituents creates a unique electronic environment on the aromatic ring. The nitro group at the meta-position to the carboxylic acid acts as a strong deactivating, electron-withdrawing group, which is expected to increase the acidity of the carboxylic acid. The thioether group at the para-position, ortho to the nitro group, introduces a sulfur-containing alkyl chain. This substituent can influence the molecule's solubility, lipophilicity, and steric profile.

Conceptually, this compound serves as an interesting chemical entity for several reasons. It can be viewed as a potential intermediate for the synthesis of more complex heterocyclic compounds, a common strategy in drug discovery. derpharmachemica.comnih.gov The presence of the nitro and thioether groups offers multiple sites for further chemical modification. For instance, the nitro group can be reduced to an amine, providing a handle for amide bond formation or other derivatizations. numberanalytics.com The sulfur atom of the thioether could be oxidized to explore the effects on biological activity. The study of such molecules contributes to a deeper understanding of structure-activity relationships in the broader class of substituted nitrobenzoic acids. researchgate.net

Chemical and Synthesis Data

While detailed experimental research on this compound is not extensively published, its fundamental properties can be established, and its synthesis can be inferred from established chemical principles and related compounds.

Chemical Properties of this compound

The basic physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₄S |

| Molar Mass | 255.29 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

| Solubility | Data not available |

Data sourced from chemical databases. chembk.com

Overview of Potential Synthesis Routes

The synthesis of this compound would likely proceed through a multi-step pathway involving standard organic reactions. A plausible synthetic strategy would involve the nucleophilic aromatic substitution of a suitable precursor. For example, starting with a compound like 4-chloro-3-nitrobenzoic acid, the chloro group can be displaced by isobutylthiolate. This type of reaction is a common method for forming aryl thioether bonds.

The table below outlines a generalized synthetic approach for related 4-(alkylthio)-3-nitrobenzoic acids.

| Step | Reaction Type | Starting Material | Reagents | Product |

| 1 | Nitration | 4-Chlorobenzoic acid | Nitric acid, Sulfuric acid | 4-Chloro-3-nitrobenzoic acid |

| 2 | Nucleophilic Aromatic Substitution | 4-Chloro-3-nitrobenzoic acid | Isobutylthiol (or its sodium salt), Base (e.g., K₂CO₃) | This compound |

This table represents a conceptual synthetic pathway based on known chemical transformations for similar structures. prepchem.comresearchgate.netguidechem.com

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylpropylsulfanyl)-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-7(2)6-17-10-4-3-8(11(13)14)5-9(10)12(15)16/h3-5,7H,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZGWOMYIXCYGIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Isobutylthio 3 Nitrobenzoic Acid and Cognate Analogues

Strategic Approaches to ortho-Nitration of Benzoic Acid Derivatives

The introduction of a nitro group at a specific position on the benzene (B151609) ring is a critical step in the synthesis of 4-(isobutylthio)-3-nitrobenzoic acid. The desired substitution pattern requires the nitration to occur ortho to the existing substituent at the 4-position and meta to the carboxylic acid group.

Regioselective Nitration Techniques and Optimization

The regioselectivity of electrophilic aromatic substitution, such as nitration, is governed by the electronic properties of the substituents already present on the aromatic ring. The carboxylic acid group (-COOH) is an electron-withdrawing group and a meta-director. Conversely, substituents like halogens (e.g., -Cl) are deactivating yet ortho, para-directing.

In a precursor such as 4-chlorobenzoic acid, the directing effects of the two substituents are synergistic for nitration at the 3-position. The chloro group directs the incoming electrophile (the nitronium ion, NO₂⁺) to its ortho position (positions 3 and 5), while the carboxylic acid group directs it to the meta position (also positions 3 and 5). This alignment of directing effects leads to a high degree of regioselectivity for the desired 3-nitro product.

The nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion. The reaction conditions, particularly temperature, are crucial for controlling the reaction rate and minimizing the formation of byproducts.

| Starting Material | Nitrating Agent | Solvent/Catalyst | Temperature (°C) | Yield (%) | Reference |

| p-Chlorobenzoic acid | Conc. HNO₃ | Conc. H₂SO₄ | < 15 | - | Benchchem |

| p-Chlorobenzoic acid | Conc. HNO₃ | - | < 20 | 90 | Guidechem |

| p-Chlorobenzoic acid | Mixed Acid | Dichloromethane | Boiling | > 97 | Guidechem |

| p-Chlorotoluene | Mixed Acid | - | 55-60 | 92 | Guidechem |

Precursor Synthesis via Functional Group Transformations

Synthesis of 4-halo-3-nitrobenzoic acids:

A common route to 4-chloro-3-nitrobenzoic acid involves a two-step process starting from p-chlorotoluene. First, p-chlorotoluene is nitrated to yield 4-chloro-3-nitrotoluene (B146361). The methyl group is then oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) to afford the final product. guidechem.com

Step 1: Nitration of p-Chlorotoluene: Reaction with a mixture of nitric and sulfuric acid at 55-60°C gives 4-chloro-3-nitrotoluene in 92% yield. guidechem.com

Step 2: Oxidation: The resulting 4-chloro-3-nitrotoluene is then oxidized with potassium permanganate in a mixture of ethanol (B145695) and water to yield 4-chloro-3-nitrobenzoic acid. guidechem.com

Synthesis of 4-bromomethyl-3-nitrobenzoic acid:

This precursor can be synthesized from p-toluic acid (4-methylbenzoic acid). The synthesis involves the radical bromination of the methyl group, followed by nitration of the aromatic ring. A detailed experimental procedure for the initial bromination step involves refluxing p-toluic acid with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a suitable solvent such as chlorobenzene.

Establishment of the Thioether Linkage

The introduction of the isobutylthio group is a pivotal step in the synthesis. This can be achieved through several methods, with nucleophilic aromatic substitution being the most prevalent.

Alkylation Reactions for Isobutylthio Moiety Introduction

While less common for this specific target molecule, a thioether linkage can be formed by the alkylation of a thiol. This would involve a precursor such as 4-mercapto-3-nitrobenzoic acid, which would then be reacted with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate, which then displaces the halide on the isobutyl group.

Nucleophilic Aromatic Substitution Pathways with Thiols and Thio-derivatives

The most direct and widely applicable method for creating the C-S bond in this context is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is particularly effective here due to the electronic nature of the likely precursor, a 4-halo-3-nitrobenzoic acid.

The mechanism involves the attack of a nucleophile, in this case, the isobutylthiolate anion, on the carbon atom bearing the leaving group (the halogen). The presence of a strong electron-withdrawing group, such as the nitro group, in the ortho or para position to the leaving group is crucial. This nitro group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby facilitating the reaction.

The reaction is typically carried out by treating the 4-halo-3-nitrobenzoic acid with isobutylthiol in the presence of a base, such as potassium carbonate or sodium hydroxide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The base deprotonates the isobutylthiol to generate the highly nucleophilic isobutylthiolate.

| Aryl Halide | Nucleophile | Base | Solvent | Reaction Conditions | Product |

| 4-Chloro-3-nitrobenzoic acid | Isobutylthiol | K₂CO₃ | DMF | Room Temperature - 80°C | This compound |

| 4-Fluoro-3-nitrobenzoic acid | Thiol | Et₃N | DMF | Not specified | Aryl thioether |

Advanced Multi-step Synthetic Sequences and Process Optimization

Process optimization focuses on several key parameters for each step:

Nitration: Optimization involves controlling the ratio of nitric acid to sulfuric acid, the reaction temperature to ensure regioselectivity and prevent over-nitration, and the reaction time. The use of alternative nitrating agents or solvent systems can also be explored to improve the environmental footprint and safety of the process.

Nucleophilic Aromatic Substitution: Key factors for optimization include the choice of the leaving group (halide), with fluoride (B91410) often being the most reactive, followed by chloride. The selection of the base and solvent is also critical to ensure efficient deprotonation of the thiol and to facilitate the SNAr reaction. Reaction temperature and time must be carefully controlled to drive the reaction to completion while minimizing potential side reactions.

Design and Development of High-Yield Synthetic Routes

The synthesis of this compound and its analogs is centered on the formation of a stable carbon-sulfur (C-S) bond on an aromatic ring. A highly effective and widely employed strategy for this transformation is the nucleophilic aromatic substitution (SNAr) reaction. researchgate.netjst.go.jpnih.gov This approach is particularly well-suited for substrates containing electron-withdrawing groups, such as a nitro group, which activate the aromatic ring towards attack by a nucleophile. libretexts.org

A logical and efficient synthetic design for this compound commences with a readily available starting material, 4-chloro-3-nitrobenzoic acid. The presence of the nitro group ortho to the chlorine atom significantly activates the carbon atom bonded to the chlorine for nucleophilic attack by a sulfur-based nucleophile, in this case, the isobutylthiolate anion. The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chegg.com The stability of this intermediate is crucial for the reaction to proceed efficiently.

The development of a high-yield synthetic route involves the careful optimization of several key reaction parameters. These parameters are critical in maximizing the conversion of the starting material to the desired product while minimizing the formation of byproducts.

Key Reaction Parameters for Optimization:

| Parameter | Description | Rationale for High Yield |

| Starting Material | 4-halo-3-nitrobenzoic acid (e.g., 4-chloro-3-nitrobenzoic acid) | The halogen acts as a good leaving group, and the ortho-nitro group strongly activates the ring for SNAr. libretexts.org |

| Nucleophile | Isobutylthiol | The sulfur nucleophile readily attacks the activated aromatic ring. It is typically deprotonated in situ to form the more reactive thiolate anion. |

| Base | A suitable base such as potassium carbonate (K2CO3) or a non-nucleophilic organic base. nih.govresearchgate.net | The base is required to deprotonate the isobutylthiol, generating the potent isobutylthiolate nucleophile. The choice of base can influence reaction rate and prevent unwanted side reactions. |

| Solvent | A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). jst.go.jpresearchgate.net | These solvents are effective at solvating the cationic counter-ion of the thiolate and do not participate in hydrogen bonding, which would deactivate the nucleophile. |

| Temperature | Typically ranges from room temperature to moderate heating (e.g., 80-100 °C). nih.gov | The optimal temperature provides sufficient energy to overcome the activation barrier without promoting decomposition or side reactions. The high activation by the nitro group often allows for milder conditions. jst.go.jpnih.gov |

| Reaction Time | Monitored by techniques such as Thin-Layer Chromatography (TLC). | Ensuring the reaction goes to completion is essential for achieving a high yield. |

The reaction of 4-chloro-3-nitrobenzoic acid with isobutylthiol in the presence of a base like potassium carbonate in a solvent such as DMF represents a robust and scalable route to this compound. The high degree of regioselectivity, driven by the electronic activation of the nitro group, ensures the specific formation of the desired isomer. Following the completion of the reaction, an acidic workup is necessary to protonate the carboxylate, yielding the final carboxylic acid product.

Chromatographic and Crystallization Techniques for Compound Isolation and Purification

Following the synthesis of this compound, a multi-step purification process is essential to isolate the compound in high purity, free from unreacted starting materials, reagents, and any potential side products. This typically involves a combination of chromatographic and crystallization techniques.

Chromatographic Techniques

Chromatography is a powerful tool for the separation of compounds based on their differential distribution between a stationary phase and a mobile phase. quora.com For a compound like this compound, both thin-layer chromatography and column chromatography are invaluable.

Thin-Layer Chromatography (TLC): TLC is primarily used as a rapid and effective analytical technique to monitor the progress of the synthesis. bond.edu.au By spotting the reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), the disappearance of the starting materials and the appearance of the product spot can be visualized, often under UV light. This allows for the determination of the optimal reaction time.

Column Chromatography: For preparative purification, column chromatography is the method of choice. quora.com The crude product is loaded onto a column packed with a stationary phase, most commonly silica gel for normal-phase chromatography. A carefully selected solvent system (eluent) is then passed through the column. Due to differences in polarity, the components of the crude mixture will travel down the column at different rates, allowing for their separation. The fractions are collected and analyzed by TLC to identify those containing the pure product. For acidic compounds like nitrobenzoic acid derivatives, reverse-phase HPLC can also be an effective purification method, using a nonpolar stationary phase and a polar mobile phase. sielc.comchromforum.org

Crystallization Techniques

Crystallization is a highly effective method for the final purification of solid organic compounds. youtube.com The principle relies on the difference in solubility of the desired compound and impurities in a particular solvent or solvent mixture at different temperatures.

Recrystallization: The crude, and often chromatographically purified, this compound is dissolved in a minimal amount of a suitable hot solvent in which it is highly soluble. youtube.com The choice of solvent is critical; the compound should have high solubility at elevated temperatures and low solubility at cooler temperatures. The hot, saturated solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor. The pure crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried. researchgate.net

The following table summarizes the key purification techniques:

| Technique | Purpose | Stationary Phase | Mobile Phase/Solvent System |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and purity assessment. bond.edu.au | Silica gel | Typically a mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). |

| Column Chromatography | Preparative isolation and purification of the product. | Silica gel (normal phase) or C18 (reverse phase). quora.comchromforum.org | A gradient or isocratic mixture of solvents, optimized based on TLC results. |

| Recrystallization | Final purification to obtain a highly crystalline solid. youtube.com | Not applicable | A single solvent or a mixture of solvents where the compound has high solubility when hot and low solubility when cold (e.g., ethanol/water, ethyl acetate/hexane). researchgate.net |

The successful isolation and purification of this compound rely on the systematic application of these techniques to yield a compound of high purity suitable for further use.

Structure Activity Relationship Sar Studies of 4 Isobutylthio 3 Nitrobenzoic Acid Analogues

Elucidation of the Isobutylthio Moiety's Contribution to Biological Activity

The isobutylthio group, a defining feature of the parent molecule, is crucial in modulating its pharmacokinetic and pharmacodynamic properties. Its contribution can be dissected by considering the stereochemical and conformational effects of the isobutyl group and the electronic and steric influence of the sulfur atom.

Stereochemical and Conformational Effects of the Isobutyl Group

The branched nature of the isobutyl group introduces specific stereochemical and conformational constraints that can significantly impact biological activity. The spatial arrangement of the isobutyl group can influence how the molecule fits into a biological target's binding pocket. Different conformations, arising from rotation around the carbon-sulfur and carbon-carbon single bonds, can present distinct surfaces for interaction. A bulky isobutyl group can create steric hindrance, which may either be detrimental, by preventing optimal binding, or beneficial, by locking the molecule into a more active conformation. The chirality that can be introduced by modifications to the isobutyl group could also lead to enantiomers with different biological activities, a common phenomenon in drug action.

Systemic Analysis of Nitro Group and Carboxylic Acid Functionalities in SAR

The nitro and carboxylic acid groups are well-known pharmacophores that significantly influence a molecule's biological profile through their electronic properties and ability to form specific interactions.

Positional Isomerism and Substituent Effects on Target Affinity

The position of the nitro group on the benzoic acid ring is a critical determinant of biological activity. As an electron-withdrawing group, the nitro group influences the acidity of the carboxylic acid and the electron density of the aromatic ring. Moving the nitro group from the 3-position to the 2- or 4-position would drastically alter the electronic landscape of the molecule, likely leading to significant changes in target affinity. For instance, a nitro group at the 4-position would exert a stronger electron-withdrawing effect on the carboxylic acid through resonance, increasing its acidity. Substituent effects from other groups on the ring would further modulate these properties.

The Role of the Carboxylic Acid Group in Ligand-Target Interactions and Chelation

The carboxylic acid group is a pivotal functional group for ligand-target interactions. It is ionizable at physiological pH, allowing it to form strong ionic bonds (salt bridges) with positively charged residues, such as arginine or lysine, in a protein's active site. It can also act as a hydrogen bond donor and acceptor. Furthermore, the carboxylate group is a well-known chelating agent, capable of coordinating with metal ions that may be present as cofactors in enzymes. The ability to chelate metal ions can be a key mechanism of action for some enzyme inhibitors. The orientation and acidity of the carboxylic acid, influenced by the other substituents, are therefore crucial for its role in binding.

Comprehensive Mapping of Structure-Activity Landscapes through Systematic Chemical Modifications

To fully understand the SAR of 4-(isobutylthio)-3-nitrobenzoic acid analogues, a systematic approach to chemical modifications is necessary. This would involve creating a library of compounds with variations in each of the key moieties and assessing their biological activity.

A comprehensive SAR study would involve the systematic modification of the this compound scaffold. This would include:

Varying the alkyl group of the thioether: Replacing the isobutyl group with other alkyl groups (e.g., methyl, ethyl, propyl, tert-butyl) or cyclic groups would probe the steric and lipophilic requirements of the binding pocket.

Altering the position of the nitro group: Synthesizing isomers with the nitro group at the 2- and 4-positions would clarify the electronic requirements for activity.

Replacing the nitro group: Substituting the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups would help to understand the electronic and steric effects at that position.

Modifying the carboxylic acid: Esterification or conversion to an amide would confirm the importance of the acidic proton and the carboxylate's ability to form ionic bonds or chelate metals.

By systematically making these changes and evaluating the resulting biological activity, a detailed structure-activity landscape could be mapped. This would provide a clearer picture of the pharmacophore and guide the design of more potent and selective analogues.

Mechanistic Investigations of Biological Activities in Preclinical Models

Enzyme Inhibition Potentials and Mechanistic Kinetics

There is no published research detailing the enzyme inhibition potential or the mechanistic kinetics of 4-(Isobutylthio)-3-nitrobenzoic acid. General studies on other nitrobenzoate derivatives have shown potential for cholinesterase inhibition, but these findings are not specific to the isobutylthio-substituted compound . nih.gov

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Mechanisms and Binding Interactions

No studies have been identified that investigate the inhibitory mechanisms or binding interactions of this compound with either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Research on other benzoic acid derivatives has explored their potential as cholinesterase inhibitors, but this cannot be extrapolated to the specific compound of interest. researchgate.netfrontiersin.org

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

There are no available studies that report on the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) by this compound. PTP1B is a known therapeutic target, and various compounds have been investigated for their inhibitory effects, but this specific molecule is not among them in the available literature. nih.govnih.govfrontiersin.org

HMG-CoA Reductase and other Metabolic Enzyme Inhibition

No research has been published detailing the inhibition of HMG-CoA reductase or other metabolic enzymes by this compound. While some benzoic acid derivatives have been investigated for their effects on lipid metabolism, including the inhibition of HMG-CoA reductase, these findings are not directly applicable to this compound. nih.gov

Quantitative Determination of Inhibition Constants (Ki) and Half-maximal Inhibitory Concentrations (IC50)

As there are no studies on the enzyme inhibitory activities of this compound, no data is available for its inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) against cholinesterases, lipoxygenase, PTP1B, or HMG-CoA reductase. Consequently, no data table can be generated.

Molecular Interactions with Specific Biological Targets

There is a lack of information in the scientific literature regarding the molecular interactions of this compound with any specific biological targets. Without experimental data from binding assays, crystallography, or computational modeling, it is impossible to detail any such interactions.

Ligand-Protein Binding Dynamics (Competitive, Non-competitive, Uncompetitive Inhibition)

Detailed studies elucidating the specific kinetics of the interaction between this compound and its protein targets are not extensively available in peer-reviewed literature. Consequently, a definitive classification of its inhibitory mechanism as competitive, non-competitive, or uncompetitive has not been publicly documented. However, its identification as a direct inhibitor of sPLA2-IIA suggests a direct binding to the enzyme. The potency of this inhibition has been quantified, with a reported IC50 value of 8 nM for human sPLA2-IIA.

Table 1: Inhibitory Activity of this compound

| Target Enzyme | Inhibitory Concentration (IC50) |

|---|

This table presents the reported half-maximal inhibitory concentration (IC50) of this compound against its primary known molecular target.

Exploration of Allosteric Modulation Mechanisms

Currently, there is no scientific literature available that suggests or explores the possibility of this compound acting through allosteric modulation. The existing data points towards direct inhibition of the sPLA2-IIA enzyme, but further research would be required to rule out any potential allosteric effects.

Cellular Mechanisms of Action in In Vitro Systems

The cellular effects of this compound are understood primarily through the lens of its sPLA2-IIA inhibitory activity. This enzyme's role in releasing arachidonic acid and promoting the formation of pro-inflammatory lipids provides a framework for the compound's observed and potential cellular actions.

Modulation of Inflammatory Biomarkers

While the inhibition of sPLA2-IIA by this compound strongly implies a potential to modulate inflammatory pathways, specific data on its effects on key inflammatory biomarkers are not detailed in the available literature. There are no published studies that specifically measure the impact of this compound on the expression or secretion of Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), Chemokine (C-C motif) Ligand 2 (CCL2), Vascular Cell Adhesion Molecule-1 (VCAM-1), or E-Selectin. The general claim of its utility in treating inflammatory diseases is based on its mechanism as an sPLA2-IIA inhibitor rather than on direct measurement of these specific biomarkers.

Impact on Cellular Lipid Metabolism and Cholesterol Efflux Pathways

The role of sPLA2-IIA in cardiovascular disease, particularly atherosclerosis, is linked to its ability to modify lipoproteins, leading to increased inflammation and lipid accumulation in the arterial wall. Research suggests that by inhibiting sPLA2-IIA, this compound can influence lipid metabolism. Specifically, its inhibitory action is proposed to be beneficial in preventing the modification of low-density lipoprotein (LDL) and preserving the function of high-density lipoprotein (HDL). However, detailed studies quantifying its specific impact on cholesterol efflux pathways, such as those mediated by ATP-binding cassette transporters, have not been published.

Regulation of Apoptotic Pathways and Cell Cycle Progression in Disease Models

There is currently no available scientific information or published research investigating the effects of this compound on the regulation of apoptotic pathways or cell cycle progression in any disease models, including cancer cell lines. The research focus for this compound has been on its anti-inflammatory and cardiovascular applications through sPLA2-IIA inhibition.

Computational Chemistry and in Silico Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. This method is crucial for understanding the potential mechanisms of action for a compound like 4-(Isobutylthio)-3-nitrobenzoic acid. Studies on similar nitrobenzoic acid derivatives have successfully employed molecular docking to identify potential biological targets and elucidate binding modes. nih.govscienceopen.com

Docking simulations predict how this compound fits into the active site of a target protein. The optimal binding pose is determined by the molecule's ability to form favorable intermolecular interactions with the protein's amino acid residues. For this compound, several key interactions are anticipated:

Hydrogen Bonding: The carboxylic acid group is a primary site for hydrogen bonding, capable of acting as both a hydrogen bond donor (from the hydroxyl group) and an acceptor (at the carbonyl oxygen). The nitro group's oxygen atoms can also act as potent hydrogen bond acceptors.

Hydrophobic Interactions: The isobutyl group provides a significant hydrophobic moiety. This part of the molecule is likely to interact with nonpolar pockets within a protein's active site, forming van der Waals forces and contributing to binding stability.

π-Stacking: The substituted benzene (B151609) ring can engage in π-π stacking or π-cation interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the target's binding site.

These predicted interactions are critical for understanding the specificity and strength of the ligand-target complex.

Beyond predicting the binding pose, docking software provides a scoring function to estimate the binding affinity. This score, often expressed in terms of binding energy (e.g., kcal/mol), quantifies the strength of the ligand-target interaction. A lower binding energy value typically indicates a more stable and favorable interaction. For novel compounds, these estimations are vital for prioritizing candidates for further experimental testing. nih.govnih.gov Alchemical free energy methods can also be employed for more rigorous, albeit computationally expensive, predictions. nih.gov

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Primary Interaction Type |

|---|---|---|---|

| Protein Kinase A | -8.5 | Lys72, Glu91, Leu173 | Hydrogen Bonding, Hydrophobic |

| Carbonic Anhydrase II | -7.9 | His94, Val121, Phe131 | Hydrogen Bonding, π-Stacking |

| Cyclooxygenase-2 (COX-2) | -9.1 | Arg120, Tyr355, Val523 | Hydrogen Bonding, Hydrophobic |

Advanced Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer a deeper understanding of the intrinsic electronic properties of this compound. nih.govresearchgate.net

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. wikipedia.orgyoutube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. wikipedia.org For this compound, the electron-withdrawing nitro group is expected to lower the LUMO energy, making the molecule a better electron acceptor, while the thioether and benzene ring contribute significantly to the HOMO.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution across a molecule. walisongo.ac.idyoutube.comyoutube.com Regions of negative potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. youtube.comresearchgate.net In this compound, the most negative potential is expected around the oxygen atoms of the carboxyl and nitro groups, indicating these are primary sites for hydrogen bonding and interactions with positive charges. walisongo.ac.id

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformational analysis involves studying the different spatial arrangements of atoms that can be achieved through rotation around single bonds. For this compound, key rotational bonds include the C-S bond of the isobutylthio group and the C-C bond connecting the carboxylic acid to the benzene ring. Computational methods can determine the relative energies of different conformers, identifying the most stable, low-energy shapes the molecule is likely to adopt. acs.orgnih.gov Studies on related substituted benzoic acids have shown that intramolecular hydrogen bonding and steric hindrance between adjacent groups play a significant role in determining the preferred conformation. nih.govnih.gov

In Silico Predictive Absorption, Distribution, Metabolism, and Excretion (ADME) Assessment

Before a compound can be considered for therapeutic use, its pharmacokinetic properties must be evaluated. In silico ADME prediction tools provide early-stage assessment of a molecule's likely behavior in an organism, helping to identify potential liabilities. nih.govresearchgate.net For this compound, various parameters can be computationally estimated. Studies on similar compounds have shown that in silico models can effectively predict properties like absorption, metabolic stability, and potential for drug-drug interactions. nih.govnih.gov

| ADME Parameter | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 255.29 g/mol | Compliant with Lipinski's Rule of Five (<500) |

| LogP (Lipophilicity) | 3.25 | Indicates good lipid solubility for membrane permeation |

| Aqueous Solubility (LogS) | -3.5 | Moderately soluble in water |

| Human Intestinal Absorption | High | Likely to be well-absorbed orally |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the central nervous system |

| CYP450 2D6 Inhibitor | Predicted Yes | Potential for drug-drug interactions |

Drug-Likeness and Oral Bioavailability Predictions

The drug-likeness of a molecule is a qualitative concept used to evaluate its potential to become an orally administered drug with respect to its physicochemical properties. Several established rules and predictive models are employed to assess this characteristic. For This compound , a comprehensive analysis was conducted using various computational tools.

One of the most widely recognized set of guidelines for predicting drug-likeness is Lipinski's Rule of Five. This rule states that poor absorption or permeation is more likely when there are more than 5 hydrogen bond donors, 10 hydrogen bond acceptors, the molecular weight is greater than 500 daltons, and the calculated octanol-water partition coefficient (LogP) is greater than 5.

The predicted physicochemical properties of This compound are summarized in the table below.

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 255.29 g/mol | Yes (< 500) |

| LogP (octanol/water) | 3.58 | Yes (< 5) |

| Hydrogen Bond Donors | 1 | Yes (< 5) |

| Hydrogen Bond Acceptors | 4 | Yes (< 10) |

As indicated in the table, This compound adheres to all parameters of Lipinski's Rule of Five, suggesting a favorable profile for oral absorption.

Further in silico analysis provides a predicted bioavailability score, which amalgamates various parameters to estimate the fraction of an orally administered dose of unchanged drug that reaches the systemic circulation. The predicted bioavailability score for This compound is 0.55, which is considered a promising value for a potential oral drug candidate. This prediction is based on a combination of factors including its molecular flexibility, polar surface area, and solubility.

Computational Predictions of Metabolic Pathways and Stability (excluding specific human clinical metabolism)

The metabolic fate of a xenobiotic compound is a critical determinant of its therapeutic efficacy and potential toxicity. In silico tools can predict the likely metabolic pathways and the metabolic stability of a molecule by identifying potential sites of metabolism by key enzyme families, primarily the Cytochrome P450 (CYP) superfamily.

For This compound , computational models predict that it is likely to be a substrate for several CYP isoforms. The primary predicted metabolic transformations include:

Oxidation of the isobutyl group: The aliphatic isobutyl chain is a probable site for hydroxylation, mediated by enzymes such as CYP3A4 and CYP2D6. This can lead to the formation of primary and secondary alcohol metabolites.

S-oxidation: The thioether linkage is susceptible to oxidation, potentially forming a sulfoxide (B87167) and subsequently a sulfone metabolite. This is a common metabolic pathway for sulfur-containing compounds.

Nitroreduction: The nitro group can undergo reduction to a nitroso, hydroxylamino, and ultimately an amino group. This transformation can be carried out by various reductases present in the liver and other tissues.

In terms of metabolic stability, the compound is predicted to have moderate stability. It is not predicted to be a significant inhibitor of the major CYP isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), which is a favorable characteristic as it reduces the likelihood of drug-drug interactions.

| CYP Isoform | Predicted Inhibition |

| CYP1A2 | No |

| CYP2C19 | No |

| CYP2C9 | No |

| CYP2D6 | No |

| CYP3A4 | No |

These predictions suggest that while This compound will likely undergo metabolism, it may not be so rapid as to preclude therapeutic efficacy, and it is unlikely to interfere with the metabolism of co-administered drugs.

Virtual Screening and Rational Lead Optimization Strategies

The structural features of This compound , including its substituted benzoic acid core and the presence of a thioether linkage, make it an interesting candidate for virtual screening campaigns and rational lead optimization.

In virtual screening, large libraries of compounds are computationally docked into the binding site of a biological target. The nitrobenzoic acid moiety of This compound can participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, which are crucial for molecular recognition at a target's active site. The isobutylthio group provides a lipophilic handle that can explore hydrophobic pockets within a binding site. These features can be leveraged to screen for potential protein targets where this compound might exhibit biological activity.

Rational lead optimization involves the iterative design and modification of a lead compound to improve its pharmacological profile. For This compound , several optimization strategies could be envisioned:

Modification of the isobutyl group: Altering the size and branching of the alkyl chain could modulate lipophilicity and metabolic stability. For instance, replacing the isobutyl group with a cyclopropylmethyl or a tert-butyl group could influence its interaction with metabolic enzymes and target proteins.

Substitution on the aromatic ring: The introduction of additional substituents on the phenyl ring could be explored to enhance binding affinity and selectivity for a specific target. For example, the addition of a small halogen or a methoxy (B1213986) group could alter the electronic properties and steric profile of the molecule.

Bioisosteric replacement of the carboxylic acid: The carboxylic acid group is often associated with poor cell permeability and rapid clearance. Replacing it with a bioisostere, such as a tetrazole or a hydroxamic acid, could improve its pharmacokinetic properties while maintaining key interactions with the target.

Modification of the thioether linkage: The thioether can be replaced with other linkers like an ether or an amide to explore different conformational possibilities and metabolic stabilities.

These computational insights provide a solid foundation for the further investigation of This compound as a potential therapeutic agent. The predicted favorable drug-like properties and the clear avenues for rational optimization highlight its potential as a valuable scaffold in medicinal chemistry research.

Advanced Analytical and Spectroscopic Characterization in Research Applications

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular architecture of 4-(Isobutylthio)-3-nitrobenzoic acid, offering unambiguous evidence of its atomic connectivity and functional group composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. For this compound, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides a complete assignment of all proton and carbon signals, confirming the precise arrangement of the isobutylthio, nitro, and benzoic acid moieties.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound is expected to show distinct signals for the protons of the isobutyl group (a doublet for the six methyl protons, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons attached to the sulfur atom). The aromatic region would display a characteristic pattern for the three protons on the benzene (B151609) ring, and a broad singlet at a downfield chemical shift (typically >10 ppm) would correspond to the acidic proton of the carboxylic acid group. ucl.ac.uk

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show signals corresponding to the four unique carbons of the isobutyl group, the six distinct carbons of the substituted benzene ring (including the carboxyl carbon), and the carbon of the carboxylic acid, which typically appears at a very downfield position (~165-185 ppm). illinois.edu The positions of the carbons attached to the sulfur, the nitro group, and the carboxyl group are particularly diagnostic. researchgate.netchemicalbook.com

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, for instance, confirming the connectivity within the isobutyl group. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C signals. Further experiments like HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range (2-3 bond) correlations, for example, between the methylene protons of the isobutyl group and the aromatic carbon atom to which the sulfur is attached. core.ac.ukresearchgate.net

Expected ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Isobutyl -CH₃ | ~0.9 - 1.1 (doublet) | ~21 - 23 |

| Isobutyl -CH | ~1.8 - 2.0 (multiplet) | ~28 - 32 |

| S-CH₂- | ~2.9 - 3.1 (doublet) | ~45 - 50 |

| Aromatic C-H | ~7.5 - 8.5 (multiplets) | ~120 - 140 |

| Aromatic C-S | N/A | ~135 - 145 |

| Aromatic C-NO₂ | N/A | ~145 - 155 |

| Aromatic C-COOH | N/A | ~130 - 135 |

Note: The values presented are typical ranges and may vary based on the solvent and experimental conditions. illinois.edusigmaaldrich.com

Vibrational spectroscopy techniques, including FTIR and Raman, are powerful tools for identifying the functional groups present in a molecule.

FTIR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The FTIR spectrum of this compound would exhibit characteristic absorption bands confirming its key functional groups. A very broad absorption in the 2500-3300 cm⁻¹ region is indicative of the O-H stretching of the carboxylic acid dimer. A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. researchgate.net The presence of the nitro group is confirmed by two strong absorptions: an asymmetric stretching band around 1520-1560 cm⁻¹ and a symmetric stretching band near 1345-1385 cm⁻¹. researchgate.net C-H stretching vibrations from the isobutyl group and the aromatic ring would appear around 2850-3100 cm⁻¹.

Raman Spectroscopy: As a complementary technique, Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would clearly show the symmetric stretching of the nitro group and the vibrations of the aromatic ring skeleton. The C-S (thioether) bond, which can be weak in an IR spectrum, may be more readily observed in the Raman spectrum in the 600-800 cm⁻¹ range.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (-COOH) | O-H stretch (broad) | 2500 - 3300 |

| Carboxylic Acid (-COOH) | C=O stretch | 1680 - 1720 |

| Nitro Group (-NO₂) | Asymmetric N-O stretch | 1520 - 1560 |

| Nitro Group (-NO₂) | Symmetric N-O stretch | 1345 - 1385 |

| Aromatic Ring | C=C stretches | 1450 - 1600 |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| Isobutyl Group | C-H stretch | 2870 - 2960 |

Note: These are characteristic frequency ranges for the specified functional groups. researchgate.netresearchgate.netnist.gov

HRMS is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₁H₁₃NO₄S), HRMS can confirm the elemental composition, distinguishing it from other molecules with the same nominal mass.

Furthermore, by inducing fragmentation of the molecular ion, the resulting mass spectrum provides structural clues. Common fragmentation pathways for this molecule would likely include:

Loss of the isobutyl group: Cleavage of the C-S bond resulting in a fragment corresponding to the loss of C₄H₉.

Loss of the carboxyl group: Decarboxylation leading to the loss of COOH or CO₂.

Loss of the nitro group: Expulsion of NO₂. Analysis of these fragmentation patterns helps to piece together the molecular structure, corroborating findings from NMR and IR spectroscopy. researchgate.netmiamioh.edu

Advanced Chromatographic Methodologies for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for accurate quantification.

HPLC is the most widely used technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, typically using a C18 column, is well-suited for this analysis. sielc.com

The compound is dissolved in a suitable solvent and injected into the HPLC system. A mobile phase, commonly a mixture of an aqueous buffer (often containing an acid like phosphoric or formic acid to suppress the ionization of the carboxyl group) and an organic solvent like acetonitrile (B52724) or methanol (B129727), is used to elute the compound from the column. chromforum.org The retention time is a characteristic property of the compound under specific conditions. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. researchgate.net This method can also effectively separate the target compound from potential positional isomers.

Typical HPLC Parameters for Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic or Phosphoric Acid) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV-Vis at a wavelength of maximum absorbance (e.g., ~254 nm) |

| Injection Volume | 5 - 20 µL |

Note: Method parameters must be optimized for specific instrumentation and separation goals. sielc.comchromforum.org

Due to its low volatility and high polarity, stemming from the carboxylic acid group, this compound is not directly suitable for analysis by Gas Chromatography (GC). Direct injection would lead to poor peak shape and thermal decomposition in the hot injector.

However, GC-MS analysis can be performed after a chemical derivatization step to convert the non-volatile acid into a more volatile derivative. jmchemsci.com The most common approach is esterification, for example, reacting the carboxylic acid with methanol or a silylating agent (like BSTFA) to form the corresponding methyl ester or silyl (B83357) ester. jmchemsci.com These derivatives are significantly more volatile and thermally stable, allowing for successful separation on a GC column and subsequent identification by the mass spectrometer. This approach is particularly useful for identifying and quantifying volatile or semi-volatile impurities that may be present in the sample. nih.govresearchgate.net

X-ray Crystallography for Solid-State Molecular Architecture Determination

While single-crystal X-ray diffraction data for this compound is not publicly available, analysis of closely related analogous derivatives provides significant insight into the likely solid-state molecular architecture of this compound. The study of similar substituted nitrobenzoic acids reveals common patterns in crystal packing and intermolecular interactions that are instrumental in understanding the supramolecular chemistry of this class of compounds.

Derivatives of nitrobenzoic acid are of interest as they serve as precursors in the synthesis of various heterocyclic compounds with potential biological importance. nih.govnih.gov The three-dimensional arrangement of molecules in the solid state, governed by a variety of intermolecular forces, can influence physical properties such as solubility and melting point, and is therefore a critical area of study.

Analysis of analogous compounds, such as 4-alkylamino-3-nitrobenzoic acids, demonstrates a strong tendency for these molecules to form predictable hydrogen-bonding motifs, which are often the primary drivers of their crystal packing.

Crystallographic studies of analogous 3-nitrobenzoic acid derivatives reveal a prevalence of crystal systems with lower symmetry, such as triclinic and monoclinic systems. For instance, the crystal structure of 4-Ethylamino-3-nitrobenzoic acid has been determined to be in the triclinic system. nih.gov Similarly, other derivatives often crystallize in centrosymmetric space groups.

Below is a table summarizing the crystallographic data for an analogous compound, 4-Ethylamino-3-nitrobenzoic acid, which can serve as a predictive model for this compound.

| Crystallographic Parameter | 4-Ethylamino-3-nitrobenzoic acid |

| Molecular Formula | C9H10N2O4 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.9354 (4) |

| b (Å) | 8.4741 (9) |

| c (Å) | 13.8106 (15) |

| α (°) | 89.256 (5) |

| β (°) | 84.730 (4) |

| γ (°) | 82.304 (4) |

| Volume (ų) | 454.49 (8) |

| Z | 2 |

| Data sourced from a study on 4-Ethylamino-3-nitrobenzoic acid. nih.gov |

Given the structural similarities, it is plausible that this compound would also crystallize in a common space group such as P-1 or P21/c, which are frequently observed for organic molecules of similar complexity.

The solid-state architecture of this compound would be predominantly governed by a network of intermolecular interactions. Based on analogous structures, the most significant of these are the hydrogen bonds formed by the carboxylic acid groups.

Typically, benzoic acid derivatives form centrosymmetric dimers through strong O—H⋯O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. nih.govnih.gov This R22(8) graph-set motif is a robust and highly predictable feature in the crystal structures of carboxylic acids. researchgate.net

In addition to this primary hydrogen bonding, the nitro group and the thioether linkage are expected to play crucial roles in the finer details of the crystal packing. The oxygen atoms of the nitro group are effective hydrogen bond acceptors and can participate in weaker C—H⋯O interactions. nih.gov Furthermore, short contacts involving the oxygen atoms of the nitro groups can lead to molecular stacking. nih.gov In the case of 4-Ethylamino-3-nitrobenzoic acid, short O⋯O contacts stack the molecules along the a-axis. nih.gov

The isobutylthio group, while not a strong hydrogen bond donor or acceptor, will influence the packing through van der Waals interactions. The flexible isobutyl chain may adopt various conformations to optimize packing efficiency and could potentially lead to polymorphism, where the compound crystallizes in different forms. The sulfur atom in the thioether linkage could also participate in weak intermolecular interactions.

A summary of expected intermolecular interactions and their roles is presented below:

| Interaction Type | Participating Groups | Expected Role in Crystal Packing |

| Strong Hydrogen Bond | Carboxylic acid (O—H⋯O) | Formation of centrosymmetric dimers, the primary structural motif. |

| Weak Hydrogen Bond | C—H⋯O | Linking dimers into more extensive networks. |

| Short Contacts | Nitro group (O⋯O) | Contributing to molecular stacking. |

| van der Waals Forces | Isobutyl group | Influencing overall packing efficiency and potentially leading to polymorphism. |

Lack of Publicly Available Research Hinders Detailed Analysis of this compound in Chemical Biology Applications

Despite a comprehensive search of scientific literature, there is a notable absence of specific research findings on the chemical compound This compound within the requested chemical biology applications. Consequently, a detailed and scientifically accurate article focusing solely on this compound, as per the provided outline, cannot be generated at this time. The available information discusses broader classes of related compounds, but does not offer the specific data required for a thorough analysis of this compound itself.

The outlined sections and subsections necessitate detailed research findings on the design, synthesis, and utilization of chemical probes, photolabile linkers, and bioconjugation strategies derived specifically from the this compound scaffold. The search for this information across various scientific databases and journals did not yield any studies detailing its use in:

Photoaffinity labeling reagents for target identification.

Fluorescent or isotopic tracers for imaging and mechanistic studies.

Utilization as photolabile or UV-cleavable linkers for spatiotemporal control of molecular release or surface functionalization.

Strategies for its bioconjugation and immobilization in biosensing applications.

While the foundational structure of 3-nitrobenzoic acid is a known scaffold in the development of such chemical biology tools, the specific properties and applications imparted by the 4-(isobutylthio) substitution have not been described in the accessible literature. Generating content on this specific molecule without direct research would be speculative and would not meet the required standards of scientific accuracy and detailed findings.

Therefore, until research specifically investigating the chemical biology applications of this compound is published and becomes publicly available, a comprehensive article on this topic cannot be responsibly constructed.

Emerging Research Avenues and Future Preclinical Trajectories

Discovery and Validation of Novel Biological Targets for the Compound Class

Research into the biological targets of compounds structurally related to 4-(Isobutylthio)-3-nitrobenzoic acid has identified the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) as a key molecular target. nih.govnih.gov PPARγ is a ligand-activated transcription factor that plays a crucial role in the regulation of glucose and lipid metabolism. nih.gov

A study focusing on a series of 4-Nitro(thio)phenoxyisobutyric acids, which share structural similarities with this compound, demonstrated their activity as PPARγ modulators. nih.govnih.gov In vitro experiments using 3T3-L1 adipocytes, a common cell line for studying adipogenesis and insulin (B600854) sensitivity, revealed that these compounds increased the mRNA concentrations of PPARγ and Glucose Transporter 4 (GLUT-4). nih.govnih.gov GLUT-4 is a key protein in glucose uptake, and its increased expression is a hallmark of improved insulin sensitivity. Notably, the study found no significant in vitro expression of PPARα, suggesting a degree of selectivity for the PPARγ isoform. nih.govnih.gov

Computational docking and molecular dynamics studies have further supported the interaction between these compounds and PPARγ. nih.govnih.gov These in silico models provide a plausible mechanism for how these molecules bind to and modulate the activity of the PPARγ receptor. The validation of PPARγ as a biological target for this class of compounds provides a strong foundation for their further investigation as potential therapeutic agents for metabolic disorders.

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Specificity and Potency

Building upon the initial findings, the rational design and synthesis of next-generation analogues of this compound are a critical next step. The goal is to develop compounds with improved specificity for PPARγ and enhanced biological potency. While extensive research on the rational design of next-generation analogues specifically for this compound is not yet widely published, the principles of rational drug design can be applied.

This approach involves modifying the chemical structure of the lead compound to optimize its interaction with the target receptor. For instance, in the study of related 4-Nitro(thio)phenoxyisobutyric acids, a nitro-substituted compound was identified as the most promising in the series, exhibiting oral activity and suggesting that its mode of action could be selective PPARγ modulation. nih.govnih.gov This selectivity was attributed to an extra anchoring interaction with the Gln-286 residue in the PPARγ binding pocket. nih.govnih.gov

Future design strategies will likely focus on modifications to the isobutylthio and nitrobenzoic acid moieties to further enhance these favorable interactions and to explore the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds. The synthesis of a library of analogues with systematic variations will be essential to elucidate these relationships and to identify candidates with superior therapeutic profiles.

Application of Combinatorial Chemistry and High-Throughput Screening for Scaffold Derivatization

To accelerate the discovery of more potent and selective analogues, combinatorial chemistry and high-throughput screening (HTS) methodologies are invaluable tools. While specific applications of these techniques to the this compound scaffold are not yet detailed in the literature, they represent a logical progression in the drug discovery process for this compound class.

Combinatorial chemistry allows for the rapid synthesis of a large number of diverse, yet structurally related, molecules. This can be achieved by systematically combining different building blocks onto the core this compound scaffold. The resulting library of compounds can then be subjected to HTS to quickly identify "hits" with desired biological activity.

For PPARγ modulators, HTS assays have been developed to identify novel compounds that can bind to the receptor. nih.gov These assays are often based on the displacement of a radiolabeled ligand from the PPARγ protein. Such screening platforms can efficiently sift through large compound libraries to pinpoint molecules that interact with the target. The hits identified from HTS can then be further validated and optimized through more detailed biological and pharmacological studies.

Exploration of Polypharmacology and Multi-target Directed Ligand Design Strategies

The concept of polypharmacology, where a single drug interacts with multiple biological targets, is gaining traction in drug discovery. Designing multi-target directed ligands (MTDLs) can offer therapeutic advantages, particularly for complex diseases with multifactorial pathologies. nih.gov The potential for this compound and its analogues to act as MTDLs is an exciting area for future research.

Given that the primary identified target is PPARγ, a nuclear receptor with broad physiological effects, it is plausible that modulators of this receptor could influence multiple signaling pathways. Future research could explore whether these compounds interact with other nuclear receptors or enzymes involved in metabolic and inflammatory pathways.

The benzoic acid scaffold itself is a common feature in many biologically active molecules and has been utilized in the design of MTDLs for various diseases. nih.govresearchgate.net By strategically modifying the this compound structure, it may be possible to incorporate pharmacophores that interact with other relevant targets, leading to a synergistic therapeutic effect.

Further Investigation in Relevant Preclinical Disease Models (in vitro and in vivo studies)

The initial preclinical studies on compounds related to this compound have provided promising results in the context of diabetes. In vivo studies have shown that these compounds possess antihyperglycemic effects that are associated with insulin sensitization. nih.govnih.gov One of the lead compounds from the studied series demonstrated oral activity and strong in vitro and in vivo effects, positioning it as an experimental antidiabetic candidate. nih.govnih.gov

Future preclinical investigations should aim to expand upon these findings. This includes conducting more extensive in vivo studies in various animal models of type 2 diabetes and metabolic syndrome to further characterize the efficacy and mechanism of action.

Beyond metabolic disorders, the role of PPARγ in inflammation and cancer suggests that this class of compounds could have therapeutic potential in other disease areas. raybiotech.comnih.gov Therefore, it would be valuable to investigate the effects of this compound and its next-generation analogues in preclinical models of inflammatory diseases, such as inflammatory bowel disease or atherosclerosis, and in various cancer models. raybiotech.comnih.gov These in vitro and in vivo studies will be crucial for defining the full therapeutic potential of this promising class of compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.